Methyl 3-[(3-chlorobenzoyl)amino]-3-(1-naphthyl)propanoate
Description
Methyl 3-[(3-chlorobenzoyl)amino]-3-(1-naphthyl)propanoate is a synthetic organic compound characterized by a naphthalene moiety, a 3-chlorobenzamide group, and a methyl ester functional group. Its molecular formula is inferred as C21H16ClNO3, with a molar mass of approximately 365.8 g/mol.
Properties
IUPAC Name |
methyl 3-[(3-chlorobenzoyl)amino]-3-naphthalen-1-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO3/c1-26-20(24)13-19(23-21(25)15-8-4-9-16(22)12-15)18-11-5-7-14-6-2-3-10-17(14)18/h2-12,19H,13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBJINDNFCJKIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3-chlorobenzoyl)amino]-3-(1-naphthyl)propanoate typically involves the reaction of 3-chlorobenzoyl chloride with 3-(1-naphthyl)propanoic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-chlorobenzoyl)amino]-3-(1-naphthyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in an organic solvent like ethanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Methyl 3-[(3-chlorobenzoyl)amino]-3-(1-naphthyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(3-chlorobenzoyl)amino]-3-(1-naphthyl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Variations
The following compounds share structural similarities with Methyl 3-[(3-chlorobenzoyl)amino]-3-(1-naphthyl)propanoate, differing primarily in substituents or core frameworks:
Table 1: Key Comparative Data
Functional Group Impact on Properties
- Chlorobenzamide vs. Conversely, the sulfonamide’s sulfur atoms may confer stronger hydrogen-bonding capacity .
- Triazine Core () : The triazine derivative’s aromatic heterocycle increases molecular rigidity and thermal stability (mp 151.5–156°C), making it suitable for high-temperature reactions. Its synthesis involves multi-step nucleophilic substitutions, which are more complex than the target compound’s likely amide-coupling route .
- N,O-Bidentate Directing Group () : The hydroxy and benzamide groups in enable coordination with transition metals, a feature absent in the target compound. This limits the latter’s utility in catalysis but may enhance metabolic stability in biological applications .
Biological Activity
Methyl 3-[(3-chlorobenzoyl)amino]-3-(1-naphthyl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Name: this compound
Molecular Formula: CHClNO
Molecular Weight: 335.8 g/mol
CAS Number: Not specifically listed in the available sources.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Cyclooxygenase (COX) : Similar compounds have shown COX-2 inhibitory activity, which is crucial for anti-inflammatory effects. For example, studies on related methyl 3-(substituted benzoyl)-2-phenylindolizine derivatives demonstrated significant COX-2 inhibition, suggesting a potential pathway for this compound as an anti-inflammatory agent .
- Anticancer Activity : Compounds with similar structural motifs have been evaluated for their anticancer properties. The interaction with ribonucleotide reductase (RR), an established target in cancer therapy, indicates that derivatives can inhibit tumor growth effectively .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
- Anti-inflammatory Studies : A series of analogs based on methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine were tested for COX-2 inhibition. These studies revealed that certain modifications enhance inhibitory potency, indicating that similar strategies could be applied to this compound to improve its efficacy .
- Anticancer Research : In vitro studies involving naphthyl derivatives demonstrated binding affinity to dopamine D(2) and serotonin 5-HT(1A) receptors, which are relevant in cancer biology. This suggests that the compound may also influence neurochemical pathways associated with cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
